molecular formula C16H14N2O3 B2528914 Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate CAS No. 179686-30-7

Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B2528914
CAS No.: 179686-30-7
M. Wt: 282.299
InChI Key: XIJVGCYRIIUFKS-UHFFFAOYSA-N
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Description

Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by esterification. One common method involves the reaction of o-phenylenediamine with benzyl glyoxylate under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the compound into dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its biological activity.

    Materials Science: The compound is employed in the synthesis of fluorescent materials and organic sensitizers for solar cells.

    Organic Synthesis: It serves as an intermediate in the synthesis of various bioactive molecules and polymers.

Mechanism of Action

The mechanism of action of Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
  • N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
  • 6-fluoro-4-hydroxy-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylic acid tert-butyl ester

Uniqueness

Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is unique due to its specific benzyl ester functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science, where tailored functional groups are essential for desired activity and performance.

Biological Activity

Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate, a member of the quinoxaline family, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of neuroprotection and anti-cancer treatments. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique benzyl ester functional group, which influences its reactivity and biological behavior. The synthesis typically involves the condensation of o-phenylenediamine with a dicarbonyl compound, followed by esterification under acidic conditions.

Chemical Structure

PropertyValue
Molecular FormulaC16H14N2O3
Molecular Weight282.299 g/mol
CAS Number179686-30-7
Purity≥97%

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, suggesting potential applications in treating depression and neurodegenerative disorders .

Neuroprotective Effects

Recent studies have demonstrated that derivatives of quinoxaline compounds exhibit significant neuroprotective effects. For instance, compounds similar to this compound have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown .

Anticancer Properties

Research has indicated that this compound may also possess anticancer properties. In vitro studies have shown that certain quinoxaline derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation. For example, related compounds have demonstrated high antiproliferative activity against breast adenocarcinoma cells under hypoxic conditions .

Case Studies and Research Findings

  • Inhibition of MAO : A study evaluating various derivatives found that some exhibited IC50 values as low as 1.38 µM against MAO-A, indicating potent inhibitory activity .
  • Anticancer Activity : Another investigation highlighted that quinoxaline derivatives could downregulate key survival proteins in cancer cells, leading to increased apoptosis at submicromolar concentrations .
  • Cholinesterase Inhibition : Compounds related to this compound were tested for their ability to inhibit cholinesterases. Some derivatives showed inhibition rates exceeding 50% against BChE at concentrations around 100 µM .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoxaline derivatives:

Compound NameMAO Inhibition IC50 (µM)BChE Inhibition Rate (%)
This compound1.3855
N-benzhydryl derivative2.4849
Another quinoxaline derivative>545

Properties

IUPAC Name

benzyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15-10-18(14-9-5-4-8-13(14)17-15)16(20)21-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJVGCYRIIUFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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